Superior Atom Economy of PCl3 vs. PCl5 and SOCl2 in Acyl Chloride Synthesis
In the conversion of carboxylic acids to acyl chlorides, PCl3 demonstrates a theoretical chlorine atom utilization efficiency of 100%, as one mole of PCl3 can convert three moles of carboxylic acid (3RCOOH + PCl3 → 3RCOCl + H3PO3) [1]. This is in stark contrast to phosphorus pentachloride (PCl5), which consumes one mole of PCl5 per mole of acid produced and achieves only 20% chlorine utilization (RCOOH + PCl5 → RCOCl + POCl3 + HCl), generating significant amounts of the toxic by-product POCl3 and HCl gas [1]. Similarly, thionyl chloride (SOCl2) and phosgene achieve a maximum of 50% chlorine utilization, with unavoidable HCl and SO2 by-product formation [1].
| Evidence Dimension | Theoretical Chlorine Atom Utilization in Acyl Chloride Synthesis from Carboxylic Acid |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | PCl5: 20%; SOCl2/Phosgene: ≤50% |
| Quantified Difference | PCl3 is 5x more atom-efficient for chlorine usage than PCl5, and at least 2x more efficient than SOCl2. |
| Conditions | Stoichiometric analysis of standard synthetic transformation of carboxylic acids (RCOOH) to acyl chlorides (RCOCl). |
Why This Matters
This high atom economy translates directly to lower reagent consumption, reduced hazardous waste generation (avoiding POCl3 and HCl), and simpler downstream purification for procurement and process chemistry.
- [1] Xiao, J., & Han, L. B. (2019). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Journal of Chemical Research, 43(11-12), 453-459. View Source
